molecular formula C17H16ClN3O B13020042 2-Chloro-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

2-Chloro-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B13020042
M. Wt: 313.8 g/mol
InChI Key: HNCYVQUMIQFKSE-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a chloro group, a methoxyphenyl group, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro group: This step often involves chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Final modifications: Additional steps may include nitrile formation and methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or amino derivatives.

Scientific Research Applications

2-Chloro-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate
  • 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide

Uniqueness

2-Chloro-4-(4-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is unique due to its specific naphthyridine core structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

2-chloro-4-(4-methoxyphenyl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile

InChI

InChI=1S/C17H16ClN3O/c1-21-8-7-15-14(10-21)16(13(9-19)17(18)20-15)11-3-5-12(22-2)6-4-11/h3-6H,7-8,10H2,1-2H3

InChI Key

HNCYVQUMIQFKSE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)OC

Origin of Product

United States

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